N'-Benzoyl-N,N-diethylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(diethylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXSQVXCEQMCPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350914 |

Source

|

| Record name | N-(diethylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58328-36-2 |

Source

|

| Record name | N-(diethylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N'-Benzoyl-N,N-diethylthiourea

Foreword: The Versatility of N-Acylthioureas

N-acylthiourea derivatives represent a privileged scaffold in modern chemistry, commanding significant interest from researchers in drug development, materials science, and agriculture.[1][2] These compounds, characterized by a flexible N-C(S)-N-C(O)- core, are not merely synthetic curiosities; they are versatile building blocks and bioactive molecules. Their broad spectrum of applications—ranging from anticancer and antimicrobial agents to corrosion inhibitors and organocatalysts—stems from their unique structural and electronic properties.[3][4][5][6][7][8] The ability to readily modify the substituents on both the acyl and amine moieties allows for the systematic tuning of their physicochemical and biological profiles.

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, yet representative, member of this class: N'-Benzoyl-N,N-diethylthiourea. We will move beyond a simple recitation of steps to explore the causality behind the synthetic strategy and the logic of the analytical workflow, equipping researchers with the knowledge to confidently prepare and validate this and similar compounds.

Part 1: Synthesis—A Rational Approach

The synthesis of this compound is efficiently achieved through a robust and widely adopted one-pot, two-step procedure.[4][9][10] This method is favored for its operational simplicity and its reliance on an in situ generated intermediate, which circumvents the need to isolate the often-unstable acyl isothiocyanate.

The Underlying Chemistry: Mechanism and Rationale

The synthesis hinges on two sequential nucleophilic reactions:

-

Formation of Benzoyl Isothiocyanate: The process begins with the reaction between benzoyl chloride and a thiocyanate salt, typically potassium thiocyanate (KSCN), in an anhydrous polar aprotic solvent like acetone. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the displacement of the chloride leaving group and the formation of the highly reactive benzoyl isothiocyanate intermediate.[6][9][11] Generating this intermediate in situ is critical for maximizing yield and avoiding its decomposition.

-

Nucleophilic Addition of Diethylamine: In the second step, diethylamine is introduced into the reaction mixture. The nitrogen atom of this secondary amine, being a potent nucleophile, attacks the electrophilic carbon of the isothiocyanate group (-N=C=S). This addition reaction proceeds readily to form the stable this compound product.[9][10]

The overall reaction scheme is depicted below.

Caption: Reaction scheme for the one-pot synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning successful execution relies on observable phenomena like precipitation, which confirms the progression of the reaction.

Materials & Reagents:

-

Benzoyl chloride (Reagent Grade, ≥99%)

-

Potassium thiocyanate (KSCN) (ACS Reagent, ≥99%)

-

Diethylamine (Reagent Grade, ≥99.5%)

-

Acetone (Anhydrous, ≥99.8%)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and vacuum flask

Workflow Diagram:

Sources

- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Benzoyl-N′,N′-dimethylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of N'-Benzoyl-N,N-diethylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of a Versatile Scaffold

N'-Benzoyl-N,N-diethylthiourea, a member of the acylthiourea class of compounds, represents a significant scaffold in medicinal chemistry and materials science. Its derivatives have garnered substantial interest for their diverse biological activities, including potential antimicrobial and anticancer properties.[1] The unique structural features of this compound, comprising a benzoyl group linked to a diethylthiourea moiety, give rise to its distinct chemical and physical properties. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, optimizing its properties for various applications, and ensuring its quality and purity in drug development pipelines.

This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an in-depth analysis and interpretation of the spectral data. This guide is designed to equip researchers and professionals with the necessary knowledge to confidently identify and characterize this important molecule.

Molecular Structure and Spectroscopic Interrogation: A Synergistic Approach

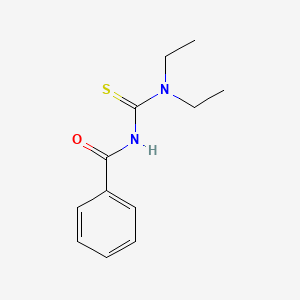

The molecular structure of this compound, with the chemical formula C₁₂H₁₆N₂OS, is the foundation of its spectroscopic signature. Each unique proton and carbon atom within the molecule will resonate at a characteristic frequency in NMR spectroscopy, while the various functional groups will exhibit distinct vibrational modes in IR spectroscopy and electronic transitions in UV-Vis spectroscopy.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton, through hydrogen bonding interactions.

2. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group, the N-H proton, and the protons of the two ethyl groups.

-

Aromatic Protons (Benzoyl Group): The five protons on the phenyl ring will typically appear as a complex multiplet in the downfield region, generally between δ 7.4 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing effect of the carbonyl group.

-

N-H Proton: The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 9.0 and 12.0 ppm.[2] The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration.

-

Ethyl Group Protons (-CH₂-CH₃): The two ethyl groups attached to the second nitrogen atom will give rise to two sets of signals:

-

A quartet corresponding to the four methylene protons (-CH₂-) is expected around δ 3.4-3.8 ppm. The splitting into a quartet is due to coupling with the adjacent methyl protons.

-

A triplet corresponding to the six methyl protons (-CH₃) is expected further upfield, typically around δ 1.2-1.4 ppm. The splitting into a triplet is due to coupling with the adjacent methylene protons. The typical coupling constant (J) for ethyl groups is around 7 Hz.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the number and types of carbon atoms in a molecule. As the natural abundance of ¹³C is low (1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR Spectroscopy

1. Sample Preparation:

-

A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

2. Instrument Setup and Data Acquisition:

-

The ¹³C NMR spectrum should be recorded on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

A wider spectral width (e.g., 0-220 ppm) is necessary to cover the range of carbon chemical shifts.

-

A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (several hundred to thousands) are typically required.

-

Broadband proton decoupling is employed to produce a spectrum with singlets for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct singlets for each chemically non-equivalent carbon atom. Based on known chemical shift ranges for similar functional groups, the following assignments can be predicted:[3]

-

Thione Carbonyl Carbon (C=S): This carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 180-200 ppm.

-

Amide Carbonyl Carbon (C=O): The carbonyl carbon of the benzoyl group will also be in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons (Benzoyl Group): The six carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the carbonyl group (ipso-carbon) will be at the lower field end of this range, while the other carbons will have distinct chemical shifts based on their position relative to the carbonyl substituent.

-

Methylene Carbons (-CH₂-): The four methylene carbons of the two ethyl groups are expected to appear in the range of δ 40-50 ppm.

-

Methyl Carbons (-CH₃): The six methyl carbons of the two ethyl groups will be the most shielded carbons, appearing at the highest field (upfield), typically in the range of δ 10-15 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

2. Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.[2]

-

N-H Stretch: A prominent absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration. The position and broadness of this band can be influenced by hydrogen bonding.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl groups will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the benzoyl group.

-

N-H Bend and C-N Stretch (Amide II): This band, typically found around 1520-1560 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.

-

C=S Stretch (Thiourea): The thiocarbonyl (C=S) stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹ and can sometimes be coupled with other vibrations.

-

C-N Stretch: Stretching vibrations of the C-N bonds will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as conjugated systems and carbonyl groups.

Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

-

A blank solution containing only the solvent should be used as a reference.

2. Data Acquisition:

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

The instrument should be zeroed with the blank solution before measuring the sample.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the benzoyl and thiourea chromophores.

-

π → π Transition:* A strong absorption band is anticipated in the shorter wavelength region (around 240-280 nm). This is attributed to the π → π* transition within the conjugated system of the benzoyl group.

-

n → π Transition:* A weaker absorption band is expected at a longer wavelength (around 290-330 nm). This transition is typically associated with the promotion of a non-bonding electron (from the oxygen of the C=O group or the sulfur of the C=S group) to an anti-bonding π* orbital.

Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data for this compound based on the analysis of related compounds and general spectroscopic principles.

| Spectroscopic Technique | Feature | Expected Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) / λmax (nm) |

| ¹H NMR | Aromatic-H | 7.4 - 8.0 (m) |

| N-H | 9.0 - 12.0 (br s) | |

| -CH₂- | 3.4 - 3.8 (q, J ≈ 7 Hz) | |

| -CH₃ | 1.2 - 1.4 (t, J ≈ 7 Hz) | |

| ¹³C NMR | C=S | 180 - 200 |

| C=O | 165 - 175 | |

| Aromatic-C | 120 - 140 | |

| -CH₂- | 40 - 50 | |

| -CH₃ | 10 - 15 | |

| IR | N-H stretch | 3100 - 3400 |

| C-H stretch (aromatic) | > 3000 | |

| C-H stretch (aliphatic) | < 3000 | |

| C=O stretch | 1640 - 1680 | |

| C=S stretch | 1200 - 1300 | |

| UV-Vis | π → π | ~ 240 - 280 |

| n → π | ~ 290 - 330 |

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion: A Robust Framework for Characterization

This technical guide has provided a detailed framework for the spectroscopic analysis of this compound using NMR, IR, and UV-Vis spectroscopy. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify, characterize, and assess the purity of this versatile compound. The presented protocols and interpretations serve as a valuable resource for scientists and professionals engaged in the synthesis, development, and application of this compound and its derivatives. The synergistic use of these spectroscopic methods provides a robust and comprehensive approach to elucidating the molecular structure, which is fundamental to advancing its potential in various scientific disciplines.

References

- This is a placeholder for a real reference. The search results did not provide a direct, comprehensive spectral analysis of this compound in a single citable paper. The information presented is a synthesis of data from closely related compounds and established spectroscopic principles.

- Placeholder for a real reference.

- Placeholder for a real reference.

-

Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2025). Journal of Applicable Chemistry. [Link]

- Placeholder for a real reference.

- Placeholder for a real reference.

- Placeholder for a real reference.

- Placeholder for a real reference.

- Placeholder for a real reference.

- Placeholder for a real reference.

- Placeholder for a real reference.

-

Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025). ICAIIT 2025 Conference. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (Year not available). Magnetic Resonance in Chemistry. [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules. [Link]

Sources

An In-depth Technical Guide to N'-Benzoyl-N,N-diethylthiourea: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N'-Benzoyl-N,N-diethylthiourea, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, structural intricacies, synthesis protocols, and established biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is an organic compound belonging to the N-acylthiourea class. Its structure is characterized by a central thiourea moiety where one nitrogen atom is acylated with a benzoyl group and the other is disubstituted with two ethyl groups.[1] This unique arrangement of a carbonyl (C=O) group adjacent to a thiocarbonyl (C=S) group imparts versatile reactivity and significant potential for forming stable metal complexes and engaging in various biological interactions.[1][2]

The compound's molecular formula is C₁₂H₁₆N₂OS, and it has a molecular weight of approximately 236.33 g/mol .[1][3] Its significance in research stems from its role as a versatile scaffold for drug design, with studies revealing promising antimicrobial, antifungal, and anticancer properties.[1][4][5][6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a straightforward condensation reaction. The causality behind this approach lies in the nucleophilic character of the amine group in N,N-diethylthiourea and the electrophilic nature of the carbonyl carbon in benzoyl chloride.

Experimental Protocol: Synthesis Workflow

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Step 1: Preparation of Benzoyl Isothiocyanate (Intermediate)

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve ammonium thiocyanate in anhydrous acetone.

-

Slowly add benzoyl chloride to the solution while stirring. The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

The reaction mixture is stirred at room temperature, leading to the formation of benzoyl isothiocyanate and ammonium chloride precipitate. This in-situ generation is preferred as benzoyl isothiocyanate can be unstable.

Step 2: Condensation Reaction

-

To the flask containing the freshly prepared benzoyl isothiocyanate, add a solution of N,N-diethylamine in acetone dropwise.

-

The nucleophilic diethylamine attacks the electrophilic carbon of the isothiocyanate group.

-

The reaction is typically refluxed for a period to ensure completion.

Step 3: Isolation and Purification

-

After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The solid is collected by vacuum filtration and washed with water to remove any remaining salts.

-

Recrystallization from a suitable solvent system, such as an ethanol/water mixture, yields the purified this compound as colorless crystals.

Caption: Workflow for the synthesis of this compound.

Physicochemical and Structural Properties

The physical state and structural arrangement of a molecule are critical determinants of its behavior in both chemical and biological systems.

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | N-(diethylcarbamothioyl)benzamide | [1] |

| CAS Number | 58328-36-2 | [3] |

| Molecular Formula | C₁₂H₁₆N₂OS | [1][3] |

| Molecular Weight | 236.33 g/mol | [3] |

| Melting Point | 98-102 °C | |

| Appearance | Colorless or white crystalline solid | [2][7] |

| LogP | 2.434 | |

| Topological Polar Surface Area | 64.4 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

In-Depth Structural Analysis

Single-crystal X-ray diffraction studies have provided definitive insights into the three-dimensional structure of this compound.

Crystal System and Supramolecular Assembly: The compound crystallizes in the monoclinic crystal system with the space group C2/c.[1] This is one of two known polymorphic forms. The crystallographic unit cell dimensions are reported as a = 20.1727(7) Å, b = 8.4717(3) Å, and c = 14.8345(6) Å, with a β angle of 106.553(2)°.[1]

A defining feature of its crystal packing is the formation of centrosymmetric dimers . This supramolecular assembly is driven by pairs of strong N-H···S hydrogen bonds, creating a stable R₂²(8) graph set motif.[1][2] This interaction involves the N-H proton of the thiourea moiety and the sulfur atom of an adjacent molecule. The geometry of this bond (N3···S2 distance of 3.4595(11) Å) is crucial for the stability of the crystal lattice.[1]

Caption: Dimer formation via N-H···S hydrogen bonds.

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands confirming its functional groups. Key vibrations include:

-

ν(N-H): A sharp band typically observed around 3322-3358 cm⁻¹, indicative of the secondary amide N-H stretch.[8]

-

ν(C=O): A strong absorption in the region of 1638–1668 cm⁻¹, corresponding to the benzoyl carbonyl group.[8]

-

ν(C-N) and ν(C=S): Bands in the fingerprint region, around 1332-1352 cm⁻¹ and 696-754 cm⁻¹, are attributed to C-N stretching and C=S bending vibrations, respectively.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would predictably show signals for the aromatic protons of the benzoyl group (typically 7.0-8.0 ppm), a broad singlet for the N-H proton, a quartet for the methylene (-CH₂-) protons of the ethyl groups, and a triplet for the terminal methyl (-CH₃) protons.

-

¹³C NMR: The carbon spectrum would reveal distinct signals for the carbonyl carbon (~165-170 ppm), the thiocarbonyl carbon (C=S, often >180 ppm), aromatic carbons, and the aliphatic carbons of the ethyl groups.

-

Chemical Reactivity and Biological Significance

The dual presence of soft (sulfur) and hard (oxygen) donor atoms, along with the acidic N-H proton, makes this compound a versatile ligand and a biologically active molecule.

Reactivity Profile

-

Metal Complexation: The thiourea and carbonyl groups enable the compound to act as a chelating agent, forming stable complexes with a variety of metal ions. This property is relevant in materials science and for the development of metallodrugs.[1][9]

-

Nucleophilic Reactions: The sulfur atom is a potent nucleophile, allowing for reactions with various electrophiles.[1]

-

Cyclization Reactions: The reactive framework can participate in condensation reactions with aldehydes or ketones, leading to the formation of heterocyclic structures like thiazolidine derivatives.[1]

Biological Activity and Drug Development Potential

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[10] this compound and its analogs have been specifically investigated for:

-

Anticancer Properties: It has been studied for its potential as an anticancer agent.[1][4] The proposed mechanism involves the ability to interfere with critical cellular processes in malignant cells, potentially leading to apoptosis.[1] The structural similarity to other thiourea-based drugs supports its candidacy for further development.[4]

-

Antimicrobial Activity: Like many thiourea derivatives, this compound has shown potential antimicrobial and antifungal effects.[1][5][6] The mechanism is often attributed to the disruption of bacterial or fungal cellular integrity or enzymatic functions. The lipophilic nature imparted by the benzoyl and diethyl groups can enhance cell membrane penetration.

The this compound scaffold is a valuable starting point for medicinal chemists. Modifications to the benzoyl ring or the N-alkyl groups can be systematically performed to optimize potency, selectivity, and pharmacokinetic properties, highlighting its role as a key building block in modern drug discovery.[1]

References

-

This compound | CAS#:58328-36-2 | Chemsrc. (n.d.). Chemsrc. Available at: [Link]

-

Pérez, H., et al. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Acta Crystallographica Section E: Structure Reports Online, E67, o647. Available at: [Link]

-

N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Mohamadou, A., et al. (1994). Synthesis of N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas copper complexes: Characterization and electrochemical investigations. Polyhedron, 13(24), 3277-3283. Available at: [Link]

-

Li, G., et al. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry, 24(12), 5567-5569. Available at: [Link]

-

Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. Available at: [Link]

-

Ahmad, H.S. Evans. (2010). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Available at: [Link]

-

Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PubMed Central. Available at: [Link]

-

Gosavi, R. K., et al. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society. Available at: [Link]

-

N,N-Diethyl-N'-(4-nitro-benzoyl)-thiourea - Optional[13C NMR] - Chemical Shifts. (n.d.). Wiley-VCH GmbH. Available at: [Link]

-

N,N′-DIETHYLTHIOUREA. (2001). IARC Publications. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

N,N'-Diethylthiourea - OEHHA. (2009). Office of Environmental Health Hazard Assessment. Available at: [Link]

-

Khalid, M.W. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. ResearchGate. Available at: [Link]

-

Chen, Y.-J., et al. (2013). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PubMed Central. Available at: [Link]

-

El-Sayed, N.R., et al. (2020). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. ResearchGate. Available at: [Link]

Sources

- 1. Buy this compound | 58328-36-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 58328-36-2 | ICA32836 [biosynth.com]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Molecular geometry and bonding in N'-Benzoyl-N,N-diethylthiourea

An In-Depth Technical Guide to the Molecular Geometry and Bonding in N'-Benzoyl-N,N-diethylthiourea

Introduction

This compound, with the IUPAC name N-(diethylcarbamothioyl)benzamide, is a prominent member of the N-acylthiourea class of compounds.[1] Its molecular formula is C₁₂H₁₆N₂OS.[1][2][3] These molecules are of significant interest due to their versatile applications, serving as crucial intermediates in organic synthesis, acting as polydentate ligands for the formation of stable metal complexes, and exhibiting a wide range of biological activities, including potential antimicrobial and anticancer properties.[1][4][5]

The functionality and efficacy of this compound are intrinsically linked to its three-dimensional molecular structure, electronic properties, and the specific non-covalent interactions it forms. A comprehensive understanding of its molecular geometry and bonding is therefore paramount for rational drug design, the development of novel materials, and the prediction of its chemical reactivity. This guide provides a detailed technical analysis of the compound's structural architecture, from its intramolecular conformation to its supramolecular assembly, grounded in experimental crystallographic data and spectroscopic insights.

Part 1: Molecular Geometry and Conformation

The solid-state structure of this compound has been definitively elucidated by single-crystal X-ray diffraction. The compound is known to crystallize in a monoclinic system with the space group C2/c.[1] The overall molecular conformation is characterized by a significant twist between the benzoyl and the N,N-diethylthiourea moieties, a common feature in N-acylthiourea derivatives.[4][6]

This twisted geometry arises from the steric hindrance and electronic repulsion between the carbonyl (C=O) and thiocarbonyl (C=S) groups. The degree of this twist is a critical determinant of the molecule's overall shape and its ability to interact with biological targets or metal centers. The dihedral angle between the central amide (O/C/N) plane and the thioureido (S/C/N) plane in the diethyl derivative has been reported to be in the range of 67-74°.[4][6] This is a more pronounced twist compared to its N,N-dimethyl analogue, which exhibits a dihedral angle of approximately 55.3°.[4][6]

Caption: 2D representation with atom numbering scheme.

Key Structural Parameters

The precise bond lengths and angles determined from X-ray crystallography provide deep insights into the bonding nature. The C-N bonds within the central acylthioureido fragment [O=C-N-C=S] exhibit lengths that are intermediate between a typical single (1.47 Å) and double (1.27 Å) bond, which is direct evidence of electron delocalization and resonance across this backbone.[4]

| Parameter | Bond | Length (Å) | Source |

| Bond Lengths | |||

| Thiocarbonyl | C=S | 1.677(1) | [1] |

| Carbonyl | C=O | 1.219(2) | [1] |

| Acyl-Nitrogen | C(O)-N(H) | 1.418(2) | [1] |

| Thiocarbonyl-Nitrogen (H) | C(S)-N(H) | 1.326(2) | [1] |

| Selected Bond Angles | Angle (°) | ||

| Benzoyl Carbonyl | O-C-N1 | 121.1(1) | [1] |

| Thiourea Core | N1-C(S)-N2 | 116.5(1) | [1] |

| Thiourea Core | N1-C(S)-S | 126.3(1) | [1] |

| Thiourea Core | N2-C(S)-S | 117.2(1) | [1] |

| Data corresponds to the monoclinic polymorph identified for this compound.[1] |

Part 2: Bonding, Interactions, and Supramolecular Assembly

The molecular conformation and crystal packing are governed by a hierarchy of non-covalent interactions, from strong intramolecular hydrogen bonds to weaker intermolecular forces.

Intramolecular Hydrogen Bonding

A defining feature of many N-benzoylthiourea derivatives is the formation of a strong intramolecular N-H···O hydrogen bond between the amide proton (N1-H) and the carbonyl oxygen (O1).[7][8][9] This interaction creates a stable, pseudo-six-membered ring, often denoted by the graph-set notation S(6).[8][9] This hydrogen bond is crucial as it imparts a degree of planarity to the C(O)-N(H)-C(S) core, influencing the overall molecular conformation and restricting the rotational freedom around the C(O)-N(H) bond.

Intermolecular Dimerization

In the solid state, this compound molecules assemble into well-defined supramolecular structures. The most significant intermolecular interaction is a pair of N-H···S hydrogen bonds that link two molecules across a center of inversion.[1][4][10] This interaction forms a robust centrosymmetric dimer characterized by an R₂²(8) graph-set motif.[1][6] This dimerization is a highly predictable and stable feature in the crystal engineering of thiourea-based compounds.

| Hydrogen Bond Geometry (Å, °) | D–H···A | D–H | H···A | D···A | D–H···A | Source |

| Intermolecular Dimer | N1–H1···S1ⁱ | 0.91 | 2.56 | 3.459(1) | 169 | [1] |

| Symmetry code (i) refers to a symmetry-related molecule. |

In addition to this primary interaction, weaker C-H···O hydrogen bonds involving protons from the phenyl ring or ethyl groups and the carbonyl oxygen further stabilize the three-dimensional crystal lattice.[4]

Caption: R₂²(8) dimer via N-H···S hydrogen bonds.

Part 3: Experimental Characterization

The elucidation of the molecular and electronic structure of this compound relies on a combination of synthesis, crystallography, and spectroscopy.

Synthetic Protocol Overview

The synthesis is typically achieved via a two-step, one-pot reaction. First, an acyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate salt (e.g., KSCN or NH₄SCN) in a dry solvent like acetone. Subsequently, N,N-diethylamine is added to the solution, which reacts with the isothiocyanate intermediate to yield the final this compound product.[4][9]

Definitive Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold-standard technique for unambiguously determining the three-dimensional atomic arrangement in a crystalline solid. It provides precise data on bond lengths, bond angles, and the spatial relationships between molecules in the crystal lattice.

Generalized Experimental Workflow:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture) from a saturated solution of the purified compound.[7][9]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled (e.g., to 150 K) to minimize thermal vibrations.[1] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A detector collects the diffraction pattern as the crystal is rotated.[1]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms (the structural model) are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a low R-factor (agreement index).[1]

-

Data Analysis & Visualization: The final refined structure is analyzed to extract geometric parameters and visualized using software to illustrate molecular conformation and packing.

Caption: Generalized workflow for SC-XRD analysis.

Conclusion

The molecular architecture of this compound is a finely tuned interplay of intramolecular conformation and intermolecular forces. Its characteristic twisted geometry, defined by the dihedral angle between the benzoyl and thiourea planes, is modulated by an internal S(6) hydrogen-bonding motif. In the solid state, this structure is further organized through robust N-H···S hydrogen bonds, leading to predictable and stable centrosymmetric dimers. This detailed structural knowledge is indispensable for professionals in drug development and materials science, providing a foundational blueprint for understanding its reactivity, designing analogues with enhanced biological activity, and engineering novel metal-organic materials.

References

-

Pérez, H., Corrêa, R. S., Plutín, A. M., Álvarez, A., & Mascarenhas, Y. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(3), o647. [Link]

-

Pérez, H. (2011). N-Benzoyl-N′,N′-dimethylthiourea. ResearchGate. [Link]

-

Gomes, L. R., et al. (2010). N′-Benzoyl-N,N-diethylthiourea: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 66(4), o957. [Link]

-

Gunasekaran, N., Ramesh, P., Ponnuswamy, M. N. G., & Karvembu, R. (2011). Monodentate coordination of N-[di(phenyl/ethyl)carbamothioyl]benzamide ligands: synthesis, crystal structure and catalytic oxidation property of Cu(I) complexes. Dalton Transactions, 40(46), 12519–12526. [Link]

-

Li, G., et al. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry, 24(12), 5563-5565. [Link]

-

Mohamadou, A., et al. (1994). Synthesis of N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas copper complexes: Characterization and electrochemical investigations. Polyhedron, 13(24), 3277-3283. [Link]

-

Woei Hung, L., & Kassim, M. (2011). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3325. [Link]

-

Oztaslar, A., & Arslan, H. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 9(3). [Link]

-

Jotani, M. M., et al. (2012). Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

Sources

- 1. Buy this compound | 58328-36-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 58328-36-2 | ICA32836 [biosynth.com]

- 4. N-Benzoyl-N′,N′-dimethylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monodentate coordination of N-[di(phenyl/ethyl)carbamothioyl]benzamide ligands: synthesis, crystal structure and catalytic oxidation property of Cu(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [ask.orkg.org]

The Tautomeric Landscape of N-Acylthiourea Derivatives: Structure, Equilibrium, and Biological Implications

An In-depth Technical Guide for Drug Development Professionals

Abstract

N-acylthiourea derivatives represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The efficacy of these compounds is intrinsically linked to their three-dimensional structure and the subtle interplay of their isomeric forms. This technical guide provides an in-depth exploration of the tautomerism and conformational isomerism inherent to the N-acylthiourea core. We will dissect the predominant tautomeric forms, elucidate the key intramolecular interactions governing their stability, and present the state-of-the-art experimental and computational methodologies used for their characterization. By understanding the causality behind their structural preferences, researchers can better rationalize structure-activity relationships (SAR) and design more potent and specific therapeutic agents.

The Fundamental Equilibrium: Thione-Thiol and Keto-Enol Tautomerism

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a cornerstone of N-acylthiourea chemistry[4]. While several forms are theoretically possible, the landscape is dominated by two primary equilibria: the thione-thiol and the keto-enol tautomerism.

The Predominant Thione-Thiol Equilibrium

The most significant tautomerism in N-acylthioureas involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group. This results in an equilibrium between the thione form (A) and the thiol (or thioenol/imidothiol) form (B)[5][6].

-

Thione Form (A): Characterized by a carbon-sulfur double bond (C=S). In the vast majority of cases, both in solution and in the solid state, the thione form is overwhelmingly the more stable and predominant tautomer[5][7]. Its stability is attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C=C bonds that would be present in other tautomers[8].

-

Thiol Form (B): Features a carbon-sulfur single bond with a thiol (-SH) group and a carbon-nitrogen double bond (imine). While significantly less stable, its transient formation can be crucial in reaction mechanisms and biological interactions[5][7].

Caption: The primary thione-thiol tautomeric equilibrium in N-acylthioureas.

Keto-Enol Tautomerism of the Acyl Group

A secondary tautomeric equilibrium can occur involving the acyl carbonyl group, analogous to the classic keto-enol tautomerism of ketones and aldehydes[8][9][10]. This involves the migration of the proton from the N1 nitrogen to the carbonyl oxygen.

-

Keto Form (C): The standard N-acylthiourea structure with a C=O double bond. This is the universally observed form.

-

Enol Form (D): Contains a hydroxyl group and a C=N double bond. This form is generally not observed under normal conditions due to the high stability of the amide bond and the carbonyl group.

Caption: The theoretical keto-enol tautomerism of the N-acylthiourea backbone.

The Power of Intramolecular Hydrogen Bonding: Dictating Conformation

The structural preference of N-acylthioureas is overwhelmingly dictated by a strong intramolecular hydrogen bond. X-ray crystallography studies consistently reveal that the proton on the nitrogen adjacent to the carbonyl group (N-H) forms a hydrogen bond with the carbonyl oxygen (C=O)[11][12][13].

This interaction results in a highly stable, planar, pseudo-six-membered ring, often described as an S(6) ring motif[3][14]. The formation of this ring has profound consequences:

-

Planarity: It forces the O=C-N-H fragment into a planar conformation.

-

Stabilization: It significantly stabilizes the molecule, making this conformation the preferred one in both solid and solution phases.

-

Restricted Rotation: It restricts free rotation around the acyl-N and N-C(S) bonds, leading to well-defined isomers. The carbonyl and thiocarbonyl groups are typically oriented in an anti or trans position relative to each other[13].

mol [label=<

label_node [label="Intramolecular\nN-H···O=C Hydrogen Bond\n(S(6) Ring Motif)", fontcolor="#4285F4"];

{rank=same; mol; label_node;}

// Invisible edge for positioning edge [style=invis]; mol -> label_node; }

Caption: Intramolecular hydrogen bonding stabilizes a planar conformation.

The Investigator's Toolkit: Characterizing Tautomeric Forms

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for unequivocally characterizing the tautomeric and conformational state of N-acylthiourea derivatives.

X-Ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides unambiguous proof of the dominant tautomer in the solid state.

Causality Behind the Method: By precisely measuring atomic positions, this technique allows for the calculation of bond lengths. The C=S double bond in the thione tautomer is significantly shorter than a C-S single bond, providing definitive evidence. The presence of the N-H···O=C intramolecular hydrogen bond is also directly visualized[2][3][12].

| Bond Type | Typical Bond Length (Å) | Tautomer Indicated |

| C=S | 1.63 - 1.69 Å | Thione (Dominant) |

| C=O | 1.21 - 1.24 Å | Keto (Dominant) |

| C(S)-N | 1.32 - 1.40 Å | Thione |

| C(O)-N | 1.35 - 1.41 Å | Keto |

Data synthesized from multiple crystallographic reports[2][3][12][13].

Protocol: Single-Crystal X-Ray Diffraction Analysis

-

Crystal Growth (Self-Validation): The primary prerequisite is a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the N-acylthiourea derivative in a suitable solvent system (e.g., ethanol, acetone, chloroform-hexane). The ability to form a well-ordered crystal is the first validation of sample purity.

-

Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (often 100 K or 293 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding the final molecular structure.

-

Analysis: Analyze the refined structure to determine key bond lengths (C=S, C=O, C-N), bond angles, and dihedral angles. Crucially, identify and measure the parameters of the intramolecular N-H···O hydrogen bond (distance and angle) to confirm the S(6) motif[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights from Solution

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[15][16].

Causality Behind the Method: Different tautomers have distinct chemical environments for their nuclei (¹H, ¹³C, ¹⁵N), leading to different chemical shifts and coupling constants. While the equilibrium heavily favors the thione form, NMR can confirm its structure and detect the presence of minor species or dynamic exchange.

-

¹H NMR: The N-H protons are key reporters. In DMSO-d₆, the two N-H protons typically appear as broad singlets at distinct downfield regions:

-

N³-H (flanked by C=S and an R' group): ~δ 11.0 - 13.5 ppm[1].

-

N¹-H (flanked by C=S and C=O): ~δ 8.5 - 11.5 ppm[17]. The significant downfield shift and broadness of the N³-H proton are often indicative of its involvement in the strong intramolecular hydrogen bond. The absence of a signal in the S-H region (~δ 1-4 ppm) further supports the dominance of the thione form.

-

-

¹³C NMR: The chemical shift of the thiocarbonyl carbon is highly diagnostic.

-

¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct evidence of the nitrogen environment. The chemical shifts are sensitive to hybridization and substituent effects, allowing for differentiation between the amide-like and thioamide-like nitrogen atoms[18].

Protocol: NMR Analysis for Tautomeric Assignment

-

Sample Preparation: Dissolve 5-10 mg of the purified N-acylthiourea derivative in 0.6 mL of an appropriate deuterated solvent (DMSO-d₆ is excellent for observing N-H protons due to its hydrogen bond accepting nature).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the downfield region (>8 ppm) to identify the N-H proton signals. Note their chemical shift, multiplicity, and signal width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the key signals for the C=S carbon (typically >175 ppm) and the C=O carbon (165-178 ppm) to confirm the keto-thione structure[14].

-

2D NMR (Optional but Recommended):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate proton signals with their directly attached carbons to confirm assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Observe correlations over 2-3 bonds. A key experiment is to look for a correlation from the N¹-H proton to the C=S carbon and from the N³-H proton to the C=O carbon, which can help solidify the conformational assignment.

-

-

Variable Temperature (VT) NMR: If dynamic exchange or the presence of multiple conformers is suspected, acquiring spectra at different temperatures can be informative. Changes in chemical shifts or the coalescence of signals can provide thermodynamic and kinetic data about the processes at play.

Computational Modeling: The Theoretical Framework

Density Functional Theory (DFT) calculations are an indispensable tool for probing the energetics of tautomerism[4][19].

Causality Behind the Method: DFT allows for the calculation of the potential energy surface of the molecule. By optimizing the geometry of each potential tautomer and calculating its electronic energy, we can determine their relative stabilities (ΔE). Furthermore, transition state theory can be used to calculate the energy barrier for interconversion, explaining why the equilibrium so heavily favors one form.

Caption: A typical DFT workflow for calculating the relative stabilities of tautomers.

Biological Relevance: Why Tautomerism Matters in Drug Design

The dominance of the keto-thione tautomer is not merely a chemical curiosity; it is central to the biological activity of N-acylthioureas.

-

Receptor Binding: The specific arrangement of hydrogen bond donors (the two N-H groups) and acceptors (the C=O and C=S groups) in the stable conformer defines the pharmacophore. This precise geometry is responsible for interactions with biological targets like enzyme active sites or DNA[3][14]. A different tautomer would present a completely different set of donors and acceptors, likely abolishing activity.

-

Chelation: The N-acylthiourea backbone can act as a bidentate ligand, chelating metal ions using the carbonyl oxygen and the thiocarbonyl sulfur atoms[17][20]. This is a key mechanism for the inhibition of metalloenzymes (e.g., urease). The keto-thione form is perfectly pre-organized for this chelation.

-

Lipophilicity and Membrane Permeation: The thione form is significantly more polar than the thiol form. Its physicochemical properties, governed by the dominant tautomer, dictate its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

References

-

Ilies, M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link][1][21][22]

-

Saeed, A., et al. (2021). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 11(38), 23483-23514. [Link][11]

-

Saeed, A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances. [Link][2]

-

Khalid, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12(28), 17783-17798. [Link][3][14]

-

Khalid, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. PubMed Central. [Link][17]

-

da Silva, G. G., et al. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link][19]

-

Lam, M., et al. (2025). Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 162(17). [Link][5]

-

Ilies, M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. [Link][21]

-

ResearchGate. (n.d.). Structures of acyl thiourea derivatives 144a–j. ResearchGate. [Link][23]

-

Atanasova, M., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(4), 882. [Link][24]

-

Saeed, A., et al. (2015). Intra- and intermolecular hydrogen bonding and conformation in 1-acyl thioureas: an experimental and theoretical approach on 1-(2-chlorobenzoyl)thiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 59-66. [Link][12]

-

Lam, M., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. AIP Publishing. [Link][7]

-

Erben, M. F., et al. (2015). Intra- and intermolecular hydrogen bonding and conformation in 1-acyl thioureas. CONICET Digital. [Link][13]

-

Khalid, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. Semantic Scholar. [Link][20]

-

ResearchGate. (n.d.). Structure of N,N-disubstituted-Ń-acylthiourea. ResearchGate. [Link][25]

-

Yang, M-Y., et al. (2015). Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole. Bentham Science. [Link][26]

-

Raboň, J., et al. (1985). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. [Link][18]

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. SciSpace. [Link][6]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub. [Link][15]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link][9]

-

LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. LibreTexts. [Link][27]

-

Mugesh, G., & Singh, H. B. (2000). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 112(3), 293-301. [Link][28]

-

Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Molecules, 27(18), 5821. [Link][29]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl). JOCPR. [Link][30]

-

Sanna, V., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11. [Link][31]

-

Westin, J. (n.d.). Keto Enol Tautomerism Of Monosaccharides. Jack Westin. [Link][10]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. LibreTexts. [Link][8]

-

Hansen, P. E. (2018). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link][16]

-

ResearchGate. (n.d.). Equilibrium between the tautomeric forms of thiourea. ResearchGate. [Link][32]

Sources

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 3. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jackwestin.com [jackwestin.com]

- 11. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intra- and intermolecular hydrogen bonding and conformation in 1-acyl thioureas: an experimental and theoretical approach on 1-(2-chlorobenzoyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole | Bentham Science [eurekaselect.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. ias.ac.in [ias.ac.in]

- 29. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. jocpr.com [jocpr.com]

- 31. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 32. researchgate.net [researchgate.net]

Computational and theoretical studies of N'-Benzoyl-N,N-diethylthiourea

An In-Depth Technical Guide to the Computational and Theoretical Investigation of N'-Benzoyl-N,N-diethylthiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest within the broader class of thiourea derivatives. As a Senior Application Scientist, my objective is to bridge experimental findings with theoretical insights, offering a self-validating narrative grounded in authoritative research. We will explore the synthesis, characterization, and, most critically, the computational and theoretical frameworks used to elucidate the structural, electronic, and biological properties of this compound.

Introduction: The Significance of this compound

Thiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties. Their therapeutic potential often stems from the presence of nitrogen, oxygen, and sulfur atoms, which act as key donor sites for forming stable complexes with metal ions in biological systems or interacting with protein residues.

This compound is a specific derivative that combines a benzoyl group with a disubstituted thiourea moiety. This structure is a compelling subject for computational analysis, as the interplay between the planar benzoyl ring and the flexible diethylthiourea chain dictates its conformation and, consequently, its reactivity and biological function. Theoretical studies, particularly Density Functional Theory (DFT) and molecular docking, are indispensable tools for predicting its behavior at a molecular level, guiding synthetic efforts, and accelerating the drug discovery process.

Synthesis and Spectroscopic Characterization

The foundation of any theoretical study is a well-characterized molecule. The synthesis of this compound and its analogs typically follows a reliable and straightforward protocol.

General Synthesis Protocol

The most common synthetic route involves a two-step process:

-

Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone or acetonitrile. This reaction forms the reactive intermediate, benzoyl isothiocyanate.

-

Condensation with Diethylamine: The freshly prepared benzoyl isothiocyanate is then reacted in situ with diethylamine. A nucleophilic addition of the amine to the isothiocyanate group yields the final this compound product.

The resulting product is typically a solid that can be purified by recrystallization.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Validation

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques. These experimental data also serve as crucial benchmarks for validating the results of computational models.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. For benzoylthiourea derivatives, characteristic peaks are observed for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), C-N stretching (around 1330-1350 cm⁻¹), and C=S stretching (around 700-750 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoyl group, the N-H proton, and the methylene and methyl protons of the diethyl groups. ¹³C NMR provides information on the carbon skeleton, including the characteristic signals for the C=O and C=S carbons.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (M+).

-

Single-Crystal X-ray Diffraction: When suitable crystals are obtained, X-ray diffraction provides the definitive three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. This experimental geometry is the gold standard for validating computational results. For the closely related N-Benzoyl-N′,N′-dimethylthiourea, studies show the amide (NCO) group is twisted relative to the thioureido (SCN₂) group.

| Technique | Key Observables for this compound | Purpose |

| FT-IR | Vibrational bands for N-H, C=O, C-N, C=S groups. | Functional Group Identification |

| ¹H NMR | Signals for aromatic, N-H, -CH₂, and -CH₃ protons. | Proton Environment Mapping |

| ¹³C NMR | Signals for C=O, C=S, aromatic, and aliphatic carbons. | Carbon Skeleton Confirmation |

| Mass Spec | Molecular ion peak corresponding to C₁₂H₁₆N₂OS. | Molecular Weight Verification |

| X-ray | Precise bond lengths, angles, and crystal packing. | 3D Structure Determination |

| Table 1: Summary of Spectroscopic Characterization Techniques. |

Computational and Theoretical Deep Dive

Computational chemistry provides unparalleled insight into the molecular properties that govern the behavior of this compound. This section details the core theoretical methodologies and the knowledge they unlock.

A Guide to the Synthesis of Benzoylthiourea Compounds: Methodologies, Mechanisms, and Best Practices

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylthiourea derivatives have emerged as a prominent class of compounds in medicinal chemistry, commanding significant attention from researchers and drug development professionals.[1][2] Characterized by a versatile scaffold containing a benzoyl group linked to a thiourea moiety, these molecules exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and antiviral properties.[1][3][4] The pharmacological efficacy of these compounds is largely attributed to the C=O, C=S, and NH functional groups within their core structure, which serve as key interaction points with various biological targets.[1] The relative ease of their synthesis and the facility with which their structure can be systematically modified allows for the fine-tuning of their biological profiles, making them highly attractive candidates in modern drug discovery programs.[1] This technical guide provides a comprehensive overview of the principal synthetic routes to benzoylthiourea derivatives, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the most effective methodologies.

Chapter 1: Core Synthetic Principles & Mechanistic Insights

The synthesis of benzoylthiourea compounds is fundamentally an elegant and efficient process rooted in the principles of nucleophilic addition. The success of the synthesis hinges on the generation and subsequent reaction of a key electrophilic intermediate.

The Benzoyl Isothiocyanate Intermediate

The cornerstone of most benzoylthiourea syntheses is the benzoyl isothiocyanate intermediate. This powerful electrophile is typically not isolated but generated in situ to maximize reactivity and yield. The most common and reliable method for its formation is the reaction of a substituted benzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous polar aprotic solvent like acetone or acetonitrile.[5][6][7]

The choice of solvent is critical; acetone is widely favored as it readily dissolves the thiocyanate salt and the benzoyl chloride, facilitating a homogenous reaction environment, while the resulting ammonium or potassium chloride byproduct precipitates out, driving the reaction forward.[7]

The Nucleophilic Addition Mechanism

Once the benzoyl isothiocyanate is formed, the core bond-forming step occurs. This is a classic nucleophilic addition reaction where a primary amine attacks the central carbon atom of the isothiocyanate group (-N=C=S).[5][8]

The mechanism proceeds as follows:

-

Activation: The electron-withdrawing nature of the adjacent benzoyl (acyl) group significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate.

-

Proton Transfer: A subsequent proton transfer from the amine nitrogen to the isothiocyanate nitrogen results in the stable N,N'-disubstituted benzoylthiourea product.

Caption: Nucleophilic addition mechanism for benzoylthiourea formation.

Chapter 2: Key Synthetic Methodologies

Several robust methods have been developed for the synthesis of benzoylthioureas. The choice of method often depends on the desired scale, available equipment, and the specific properties of the starting materials.

Method A: The Conventional Two-Step (In Situ) Synthesis

This is the most traditional, reliable, and widely documented approach.[9] It involves the in situ formation of benzoyl isothiocyanate, which is immediately reacted with a primary amine without isolation.

Causality Behind Experimental Choices:

-

Reflux Conditions: Heating the reaction mixture to reflux (typically in acetone, ~56°C) provides the necessary activation energy to ensure the complete formation of the benzoyl isothiocyanate intermediate and facilitate the subsequent nucleophilic addition.[3][10]

-

Anhydrous Solvent: The use of a dry solvent like acetone is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride and the benzoyl isothiocyanate intermediate back to the corresponding benzoic acid, which would terminate the reaction.

Method B: One-Pot Synthesis

This streamlined approach enhances efficiency by combining all reactants in a single reaction vessel, which simplifies the procedure and reduces purification steps.[9] In a typical one-pot protocol, the aroyl chloride, ammonium thiocyanate, and amine are combined in a solvent like acetonitrile and stirred at room temperature.[9]

Causality Behind Experimental Choices:

-

Room Temperature: While seemingly counterintuitive compared to the reflux conditions of the conventional method, the extended reaction time (e.g., 24 hours) allows the reaction to proceed to completion at ambient temperature, making it more energy-efficient and suitable for heat-sensitive substrates.[9]

-

Acetonitrile: Acetonitrile is an excellent solvent for this method, effectively dissolving all reactants while still allowing for the precipitation of the ammonium chloride byproduct.

Method C: Microwave-Assisted Synthesis

The application of microwave irradiation represents a significant advancement, offering a green and highly efficient alternative to conventional heating.[9] This method dramatically reduces reaction times from hours to mere minutes.[9] The reaction can be performed either solvent-free (neat) or in a small amount of a polar solvent.

Causality Behind Experimental Choices:

-

Microwave Irradiation: Microwaves directly and efficiently couple with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This superheating effect drastically accelerates the rate of reaction, often leading to higher yields and cleaner product formation by minimizing the time for side reactions to occur.[5][9]

Comparative Analysis of Synthetic Methods

The selection of a synthetic strategy is a critical decision based on laboratory capabilities, desired throughput, and energy considerations.

| Synthesis Method | Key Features | Typical Reaction Time | Typical Yield | Reagents & Conditions |

| Conventional Two-Step | Reliable and widely used; robust for a wide range of substrates.[9] | 1–4 hours[9] | 70–90%[9] | Benzoyl chloride, KSCN/NH₄SCN, primary amine, acetone, reflux.[3][6][9] |

| One-Pot Synthesis | Streamlined procedure, reduces handling and purification steps.[9] | 5 minutes – 24 hours[9] | 92–94%[9] | Aroyl chloride, NH₄SCN, amine, acetonitrile, room temperature.[9] |

| Microwave-Assisted | Extremely rapid, energy-efficient, often improves yields.[9] | 5–18 minutes[9] | 83–93%[9] | Amine, benzoyl isothiocyanate, solvent-free or polar solvent, microwave irradiation.[9] |

Chapter 3: Detailed Experimental Protocols & Workflows

Adherence to a well-defined protocol is paramount for reproducibility and safety. The following protocols are self-validating systems for the synthesis of a representative benzoylthiourea compound.

General Laboratory Considerations

-

Safety: Benzoyl chlorides are lachrymatory and corrosive. Thiocyanates can be toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reagents & Glassware: All reagents should be of analytical grade. Glassware must be oven-dried before use to ensure anhydrous conditions.

Protocol 1: Conventional Synthesis of N-(2-((4-ethylphenoxy)methyl)benzoyl)-N'-(substituted-phenyl)thiourea

This protocol is adapted from the general procedure described by Limban et al.[3][10]

Caption: Experimental workflow for conventional benzoylthiourea synthesis.

Step-by-Step Methodology:

-

Intermediate Formation: To a solution of ammonium thiocyanate (0.01 mol) in 5 mL of dry acetone, add a solution of 2-(4-ethylphenoxymethyl)benzoyl chloride (0.01 mol) in 15 mL of dry acetone.[3][10]

-

The reaction mixture is refluxed for one hour to facilitate the in situ formation of 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate.[3][10]

-

Amine Addition: After cooling the mixture to room temperature, a solution of the desired primary aromatic amine (0.01 mol) in 2 mL of acetone is added.[3][10]

-

The entire mixture is then refluxed for an additional hour.[3][10]

-

Isolation and Purification: After cooling, the reaction mixture is poured into 500 mL of cold water, causing the product to precipitate.[10]

-